molecular formula C21H25N B8432978 1-Benzyl-4-(3-phenylpropylidene)piperidine

1-Benzyl-4-(3-phenylpropylidene)piperidine

Cat. No. B8432978
M. Wt: 291.4 g/mol
InChI Key: XTQRAKHUNDHBOD-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3-phenylpropylidene)piperidine is a useful research compound. Its molecular formula is C21H25N and its molecular weight is 291.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-4-(3-phenylpropylidene)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4-(3-phenylpropylidene)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C21H25N

Molecular Weight

291.4 g/mol

IUPAC Name

1-benzyl-4-(3-phenylpropylidene)piperidine

InChI

InChI=1S/C21H25N/c1-3-8-19(9-4-1)12-7-13-20-14-16-22(17-15-20)18-21-10-5-2-6-11-21/h1-6,8-11,13H,7,12,14-18H2

InChI Key

XTQRAKHUNDHBOD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=CCCC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 100 mL of 0.5M potassium bis(trimethylsilyl)amide in toluene was added to a mixture of 23.07 g (3-phenylpropyl)triphenylphosphonium bromide from Step A in 150 mL toluene in an ice bath over 15 minute with stirring under nitrogen. After stirring for 15 more minutes, a solution of 8.515 g of 1-benzyl-4-piperidone in 50 mL toluene was added over 30 minutes with stirring. The reaction mixture was stirred as it was allowed to warm to room temperature overnight. After 15 hours, the reaction mixture was poured into 200 mL cold 1N HCl. The layers were separated and the toluene layer was washed with 2×200 mL 1N HCl. The combined HCl solution and an oily interfacial layer was washed with 100 mL toluene. After adding 30 g KOH, the aqueous layer was extraced with 3×150 mL of ether. The combined ether solution was washed with 100 mL each of water and saturated brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by silica gel flash chromatography using 10˜15% ethyl acetate in hexanes having 3% (v/v) Et3N to give 8.2 g of the title compound as a colorless oil. RF: 0.38 (10% EtOAc in hexanes having 3% (v/v) Et3N). 1H NMR (500 MHz, CDCl3): δ7.34 (d, 4.3 Hz, 4H), 7.25˜7.30 (m, 2H), 7.17˜7.21 (m, 4H), 5.19 (t, 7.2 Hz, 1H), 3.51 (s, 3H), 2.64˜2.67 (m, 2H), 2.41˜2.44 (m, 2H), 2.29˜2.35 (m, 4H), 2.18˜2.22 (m, 4H).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
23.07 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.515 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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